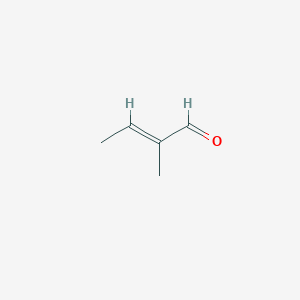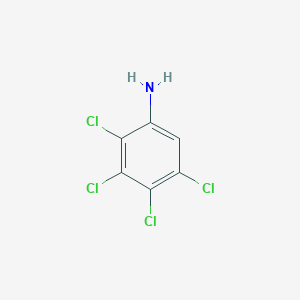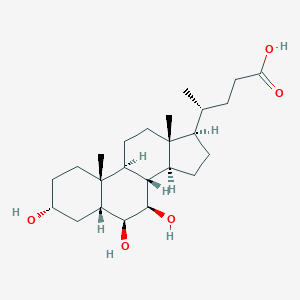
β-ムリコール酸
概要
説明
Beta-Muricholic acid (BMA) is a naturally occurring bile acid found in humans and other mammals. It is a product of the catabolism of cholesterol and is one of the primary components of bile. BMA has been studied for its potential therapeutic effects in various diseases and conditions, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
β-ムリコール酸の応用の包括的な分析
β-ムリコール酸は、胆汁酸であり、科学研究、特に代謝性疾患と肝臓機能の研究において、いくつかの潜在的な用途があります。以下は、さまざまな分野におけるβ-ムリコール酸のユニークな用途の詳細な分析です。
肝線維症治療: β-ムリコール酸は、肝線維症の治療における治療の可能性について研究されています。研究によると、グリシン抱合β-ムリコール酸(G-β-MCA)は、肝線維症と腸バリア機能を改善できることが示されています。これは、胆汁酸のプールサイズと疎水性を減らし、その結果、管状反応と肝線維症を軽減することによって達成されます .
腸バリア機能の改善: この化合物は、腸バリア機能の強化にも有望です。G-β-MCAの親水性物理化学的特性と、ファルネソイドX受容体(FXR)に対するアンタゴニストとしての役割は、腸での胆汁酸の吸収を減らし、糞便胆汁酸の排泄を増加させることで、この改善に貢献しています .
胆汁うっ滞予防: β-ムリコール酸の抗胆汁うっ滞効果は、もう1つの重要な用途です。胆汁と腸の胆汁酸の疎水性指数を低下させることが観察されており、これは胆汁の流れが減少またはブロックされる状態である胆汁うっ滞の予防に役立ちます .
代謝性疾患の調節: β-ムリコール酸を含む代替胆汁酸生合成経路は、代謝性疾患の治療の標的となっています。シグナル伝達経路を調節するために胆汁酸の合成と組成を調節することは、肥満、インスリン抵抗性、非アルコール性脂肪性肝疾患などの疾患の治療法を開発するための新しい方向性となり得ます .
代謝性疾患のバイオマーカー: β-ムリコール酸は、代謝性疾患のバイオマーカーとしての可能性を秘めています。その存在とレベルは、2型糖尿病、心血管疾患、非アルコール性脂肪性肝疾患などのさまざまな代謝性疾患に関連する胆汁酸代謝の変化を示す可能性があります .
コレステロールと脂質の異化作用: コレステロールから合成された胆汁酸として、β-ムリコール酸は、コレステロールと脂質の異化作用に役割を果たします。このプロセスは、脂質の恒常性を維持するために不可欠であり、脂質関連疾患に焦点を当てた研究で活用できます .
腸内細菌叢との相互作用: β-ムリコール酸と腸内細菌叢の相互作用は、興味のある分野です。これは、真核細胞と原核細胞の間の低分子代謝物の共代謝に関与し、消化器系と全身の健康に影響を与えます .
薬理学的戦略の開発: 最後に、β-ムリコール酸は、代替胆汁酸生合成経路を標的とする薬理学的戦略の開発に関与しています。このアプローチは、高血糖症と脂肪肝疾患の治療に有望であり、治療研究のための新しい角度を提供します .
作用機序
Target of Action
Beta-Muricholic acid (β-MCA) is a natural murine-specific bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a key role in bile acid metabolism . FXR regulates the synthesis, transport, and storage of bile acids, which are critical for digestion and absorption of dietary fats .
Mode of Action
Beta-Muricholic acid acts as an FXR antagonist . By binding to FXR, it inhibits the receptor’s activity, thereby influencing the regulation of bile acid metabolism . This interaction with FXR leads to changes in the synthesis and transport of bile acids, impacting overall lipid metabolism .
Biochemical Pathways
Beta-Muricholic acid is involved in the bile acid synthesis pathway . It is produced in the liver through the action of the enzyme cytochrome P450 Cyp2c70, which catalyzes the 6-hydroxylation reactions forming muricholates . The production of β-MCA is part of the alternative pathway of bile acid synthesis, which is predominantly active in rodents . This pathway is crucial for the regulation of lipid metabolism and energy expenditure .
Pharmacokinetics
The pharmacokinetics of beta-Muricholic acid, like other bile acids, involves its synthesis in the liver, secretion into the bile, and circulation within the enterohepatic system . It is efficiently reabsorbed from the intestine, mainly through active transport . The gut microbiota also plays a significant role in modifying these compounds, increasing their diversity and biological function .
Result of Action
Beta-Muricholic acid has several effects at the molecular and cellular levels. It serves as a biliary cholesterol-desaturating agent and aids in the dissolution of cholesterol gallstones . It has also been shown to reduce the absorption of cholesterol . Furthermore, it has potential for the research of nonalcoholic fatty liver disease (NAFLD), as it has been found to inhibit lipid accumulation .
Action Environment
The action of beta-Muricholic acid is influenced by various environmental factors, particularly the gut microbiota . The gut microbiota can modify bile acids, including β-MCA, thereby influencing their diversity and biological function . Changes in the gut microbiota composition can therefore impact the action, efficacy, and stability of β-MCA .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases . The gut microbiota regulates host metabolism and gut microbial dysbiosis is associated with obesity and diabetes .
生化学分析
Biochemical Properties
Beta-Muricholic acid is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cholesterol 7 alpha-hydroxylase, which is involved in the synthesis of bile acids from cholesterol. Beta-Muricholic acid also interacts with farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5), which play roles in regulating glucose, lipid, and energy metabolism . These interactions help maintain the homeostasis of bile acids and influence metabolic processes.
Cellular Effects
Beta-Muricholic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, beta-Muricholic acid has been shown to affect the expression of pluripotency, stemness, and inflammatory genes in primary mouse hepatocytes and tumor-initiating stem-like cells . It also impacts gut transit in mouse models, indicating its role in gastrointestinal physiology.
Molecular Mechanism
The molecular mechanism of beta-Muricholic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beta-Muricholic acid binds to FXR and TGR5, leading to the activation of these receptors and subsequent regulation of metabolic pathways . It also inhibits certain enzymes involved in cholesterol metabolism, thereby reducing cholesterol levels and preventing the formation of gallstones . Additionally, beta-Muricholic acid influences gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Muricholic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that beta-Muricholic acid remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to beta-Muricholic acid in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and maintain metabolic homeostasis.
Dosage Effects in Animal Models
The effects of beta-Muricholic acid vary with different dosages in animal models. At lower doses, beta-Muricholic acid has been shown to have beneficial effects on cholesterol metabolism and bile acid homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as liver damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for the therapeutic use of beta-Muricholic acid.
Metabolic Pathways
Beta-Muricholic acid is involved in several metabolic pathways, including the synthesis and metabolism of bile acids. It interacts with enzymes such as cholesterol 7 alpha-hydroxylase and CYP27A1, which are crucial for bile acid synthesis . Beta-Muricholic acid also affects metabolic flux and metabolite levels by regulating the activity of FXR and TGR5 . These interactions help maintain the balance of bile acids and influence overall metabolic health.
Transport and Distribution
Within cells and tissues, beta-Muricholic acid is transported and distributed through specific transporters and binding proteins. It interacts with bile salt export pump (BSEP) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cellular membranes . The localization and accumulation of beta-Muricholic acid within cells are influenced by these transporters, affecting its bioavailability and efficacy.
Subcellular Localization
Beta-Muricholic acid is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the liver and intestines, where it exerts its effects on bile acid metabolism and gastrointestinal physiology . Post-translational modifications and targeting signals direct beta-Muricholic acid to these compartments, ensuring its proper localization and function within the cell.
特性
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-CRKPLTDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2393-59-1 | |
| Record name | β-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




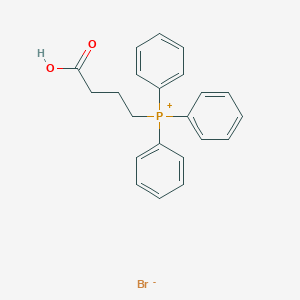
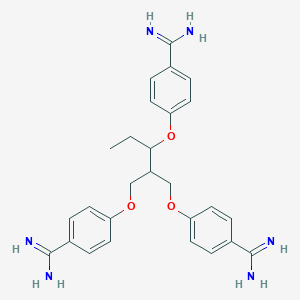

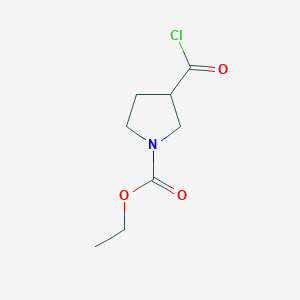
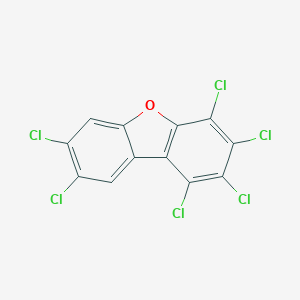
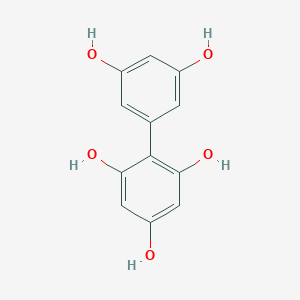
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)

